Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for “Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate” is1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-15-14(11-16)7-5-4-6-8-14/h15H,4-11H2,1-3H3
. This code provides a way to encode the molecular structure using a standard notation. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 254.37 . It’s described as an oil at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthetic Applications and Environmental Considerations
Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate, a compound known for its potential applications in various fields, is yet to be directly reported in the context of synthetic applications or environmental considerations in the available literature. However, the scientific exploration around similar tert-butyl compounds provides insights into the broader category's potential applications and implications.
Synthetic Phenolic Antioxidants and Toxicity Concerns : Synthetic phenolic antioxidants, which include compounds with tert-butyl groups, are extensively utilized across different industries to enhance product shelf life by inhibiting oxidative reactions. While these compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), offer significant benefits, their widespread use has raised concerns regarding environmental occurrence, human exposure, and potential toxicity. Studies suggest that these antioxidants may pose hepatic toxicity, endocrine-disrupting effects, and carcinogenic risks. The environmental persistence and detection of transformation products highlight the need for future research to focus on novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biological Activity and Industrial Applications : The exploration of natural and synthetic compounds with tert-butyl groups reveals a spectrum of biological activities. These compounds, identified from diverse sources such as plants, algae, fungi, and marine invertebrates, have shown promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. The presence of a tertiary butyl group(s) in these compounds contributes to their bioactivity, indicating potential applications in the cosmetic, agronomic, and pharmaceutical industries. This underscores the importance of further research into tert-butyl-containing compounds for their practical applications and benefits (Dembitsky, 2006).
Environmental Degradation of Tert-Butyl Compounds : The environmental fate of tert-butyl compounds, especially those used as fuel additives like methyl tert-butyl ether (MTBE), has garnered attention due to concerns about water solubility, persistence, and biodegradability. The weak sorption to subsurface solids and resistance to biodegradation in groundwater highlight the challenges in managing the environmental impact of these substances. Research into the microbial degradation pathways and the development of methods for effective removal from contaminated sites is critical for addressing the environmental concerns associated with tert-butyl compounds (Schmidt et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-15-14(11-16)7-5-4-6-8-14/h15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXFLAQZAJBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-44-5 | |
Record name | tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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